molecular formula C6H8Br4 B1294834 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene CAS No. 30432-16-7

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene

Cat. No.: B1294834
CAS No.: 30432-16-7
M. Wt: 399.74 g/mol
InChI Key: GJZKNORRVIUCCH-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is an organic compound with the molecular formula C₆H₈Br₄. It is a brominated derivative of butene, characterized by the presence of four bromine atoms. This compound is used in various chemical syntheses and industrial applications due to its reactivity and unique structure .

Chemical Reactions Analysis

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include the use of silicon and germanium for activation, as well as various solvents and catalysts to facilitate the reactions . Major products formed from these reactions include substituted cyclohexanes and heterocycles .

Scientific Research Applications

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of brominated organic compounds and their biological effects.

    Medicine: Research into its potential medicinal properties and its use in drug development.

    Industry: Utilized in the production of flame retardants and other brominated products

Properties

IUPAC Name

1,4-dibromo-2,3-bis(bromomethyl)but-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZKNORRVIUCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(CBr)CBr)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184518
Record name 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30432-16-7
Record name 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30432-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030432167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene in the synthesis of the tetra-armed thiosemicarbazone ligand described in the research?

A1: this compound serves as the crucial starting material for constructing the tetra-directional core of the target ligand. [] The research demonstrates its reactivity with 4-hydroxybenzaldehyde, leading to the formation of 4,4′-((2-(1,3-Bis(4-formylphenoxy)propan-2-ylidene)propane-1,3-diyl) bis(oxy))dibenzaldehyde. This intermediate then undergoes further modification to incorporate the thiosemicarbazone moieties, ultimately yielding the desired tetra-armed ligand. [] This highlights the compound's utility in building complex molecular architectures.

Q2: Are there any spectroscopic data available for this compound in the context of this research?

A2: While the research focuses primarily on characterizing the final thiosemicarbazone ligand and its metal complexes, it doesn't provide specific spectroscopic data for this compound. [] Further investigation into available databases or literature focusing on this specific compound would be needed for detailed spectroscopic information.

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